molecular formula C15H15BrN2O B2635723 N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide CAS No. 638141-07-8

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide

Cat. No.: B2635723
CAS No.: 638141-07-8
M. Wt: 319.202
InChI Key: FYYDLEQFZFNGOZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (CAS 638141-07-8) is a high-purity chemical compound with the molecular formula C 15 H 15 BrN 2 O and a molecular weight of 319.20 . This benzamide derivative features a substituted pyridin-2-yl ring system, a structural motif found in compounds investigated for various biological activities. Benzamide derivatives, in general, have been studied as cell differentiation inducers and for their potential as antineoplastic (anti-cancer) agents . Furthermore, related triazolopyridine compounds have been explored for their use as ASK inhibitors, indicating the research relevance of this chemical scaffold in medicinal chemistry and drug discovery . The compound is characterized by specific predicted physicochemical properties, including a boiling point of 348.0 ± 42.0 °C and a density of 1.407 ± 0.06 g/cm 3 . It is supplied for research purposes and must be handled by qualified personnel in appropriate laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYDLEQFZFNGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide typically involves a series of chemical reactions. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituents (Benzamide/Pyridine) Molecular Weight (g/mol) Purity (%) Yield (%) Key Data Source
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide (Target) 4-Ethyl (benzamide); 5-Bromo, 6-Methyl (pyridine) 333.2* (calculated)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Bromo, 3-Fluoro (benzamide); 6-Methyl (pyridine) 310.1 81
N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide 4-Fluoro (benzamide); 5-Bromo, 6-Methyl (pyridine) 307.1 Discontinued
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) 4-Ethylphenyl urea 271.3 99.7

Notes:

  • The target compound’s ethyl group confers greater hydrophobicity than fluorine in analogs like 35 and the discontinued 4-fluorobenzamide derivative .

Key Observations :

  • Compound 35 was synthesized via acid chloride coupling, a common method for benzamides, achieving 81% yield .
  • The discontinued fluorobenzamide analog (CAS 638141-92-1) may reflect challenges in scalability or stability, contrasting with ethyl-substituted analogs that show higher commercial viability .

Structural Similarity Analysis

Table 3: Similarity Scores from Computational Analysis ()

CAS Number Similarity (%) Notable Features
641569-97-3 59.7 Bromine and methyl substituents on pyridine
404844-11-7 58.21 Halogenated benzamide with trifluoromethyl
199327-61-2 58.59 Multi-halogenated pyridine/benzamide hybrid

Insights :

  • The highest similarity (59.7%) corresponds to a compound with bromine and methyl groups on pyridine, aligning with the target’s structure .
  • Lower similarity scores (51–58%) involve bulkier substituents (e.g., trifluoromethyl), highlighting the sensitivity of similarity algorithms to steric effects .

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a pyridine derivative with potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, alongside an ethylbenzamide moiety. Its unique structure positions it as a promising candidate for drug discovery and development.

PropertyValue
Chemical FormulaC14_{14}H15_{15}BrN\
Molecular Weight292.18 g/mol
CAS Number638141-07-8
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. The compound's mechanism involves binding to bacterial enzymes, potentially disrupting metabolic processes essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes linked to cancer cell proliferation and survival. For example, it may inhibit key signaling pathways involved in tumor growth by targeting receptors or enzymes critical for cell division .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 12 μM. This suggests a potent anticancer effect that warrants further investigation into its pharmacodynamics and pharmacokinetics.
  • Lung Cancer Study : Another study evaluated its effects on A549 lung cancer cells, revealing that the compound induced apoptosis through the activation of caspase pathways, indicating its potential use as a therapeutic agent in lung cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair, thereby preventing cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Inhibitory Concentrations : The compound has demonstrated varying inhibitory concentrations across different cell lines, with IC50 values ranging from 10 μM to 20 μM depending on the specific target cells .
  • Safety Profile : Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the bromine and ethyl groups can enhance or diminish biological activity, providing insights into optimizing its structure for improved efficacy against targeted diseases .

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